2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Overview
Description
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets depending on their structure and functional groups . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways depending on their specific targets . These can include pathways related to inflammation, pain perception, microbial growth, and cancer progression, among others.
Result of Action
Based on the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. For instance, the compound’s interaction with inflammatory enzymes can lead to a decrease in the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of several metabolites, some of which retain biological activity . These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments . This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method is the cyclization of appropriate precursors in the presence of a base or acid catalyst. For example, the reaction of 4-chlorobenzaldehyde with thiourea and acetophenone under acidic conditions can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Solvents such as toluene or dichloromethane are often used in the reaction stages to facilitate the process . The choice of solvent and reaction conditions can significantly impact the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating inflammatory and cancerous conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]ethanol
- 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]methylamine
- 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]propanoic acid
Uniqueness
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-8-6-12(7-9-13)17-19-16(11-4-2-1-3-5-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIVWRJICPRDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377204 | |
Record name | 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23821-72-9 | |
Record name | 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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